2-(2,3-Dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of phenoxy, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated compound to form the phenoxy intermediate.
Piperazine Derivative Formation: The phenoxy intermediate is then reacted with a piperazine derivative, such as 4-(pyridin-4-ylmethyl)piperazine, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,3-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-3-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE: Similar structure with a pyridin-3-yl group instead of pyridin-4-yl.
2-(2,3-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-2-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE: Similar structure with a pyridin-2-yl group instead of pyridin-4-yl.
Uniqueness
The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-1-{4-[(PYRIDIN-4-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25N3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2/c1-16-4-3-5-19(17(16)2)25-15-20(24)23-12-10-22(11-13-23)14-18-6-8-21-9-7-18/h3-9H,10-15H2,1-2H3 |
InChI Key |
FCJXSOUJVCOCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.